SspF protein - 161705-83-5

SspF protein

Catalog Number: EVT-1513166
CAS Number: 161705-83-5
Molecular Formula: C9H8BrF3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SspF is predominantly found in various organisms, including bacteria such as Escherichia coli and Bacillus subtilis. It belongs to the class of molecular chaperones, which are essential for protein folding and stabilization. These proteins are classified based on their size, structure, and functional roles in the cellular environment. SspF is specifically categorized under the small heat shock proteins due to its relatively low molecular weight and its involvement in stress responses.

Synthesis Analysis

Methods of Synthesis

The synthesis of SspF can be achieved through several methods, including recombinant DNA technology and solid-phase peptide synthesis. The most common approach involves:

  1. Recombinant DNA Technology: This method utilizes plasmids containing the gene encoding SspF, which are introduced into host cells (usually E. coli). The host cells then express the SspF protein, which can be harvested and purified.
  2. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of peptides on a solid support. The process involves:
    • Selection of Solid Support: A resin is chosen that will bind the growing peptide chain.
    • Coupling Reagents: Common reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate are used for efficient coupling of amino acids.
    • Cleavage from Resin: After synthesis, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

These methods ensure high yields and purity of the synthesized SspF protein for further analysis.

Molecular Structure Analysis

Structure and Data

The three-dimensional structure of SspF has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically exhibits a conserved alpha-crystallin domain structure, which is crucial for its chaperone function. Key features include:

  • Alpha-Helices: These structures contribute to the stability and functionality of the protein.
  • Hydrophobic Regions: These areas facilitate interactions with unfolded or misfolded proteins, preventing aggregation.

Structural data indicate that SspF forms oligomers, which enhances its ability to bind multiple substrates simultaneously.

Chemical Reactions Analysis

Reactions Involving SspF

SspF participates in various biochemical reactions that are pivotal for cellular function:

  1. Protein Folding: SspF binds to denatured proteins, assisting in their refolding into functional conformations.
  2. Prevention of Aggregation: By interacting with exposed hydrophobic regions on misfolded proteins, SspF prevents aggregation that can lead to cellular toxicity.
  3. Interaction with Other Chaperones: SspF often works in concert with other chaperones like heat shock proteins to facilitate efficient protein synthesis under stress conditions.

These reactions are critical for maintaining cellular integrity during environmental challenges.

Mechanism of Action

Process and Data

The mechanism by which SspF exerts its effects involves several key steps:

  1. Binding to Unfolded Proteins: Upon stress conditions (e.g., heat shock), SspF binds to unfolded or partially folded proteins.
  2. Stabilization: The binding stabilizes these proteins, preventing aggregation while allowing them time to refold correctly.
  3. Release: Once proper folding occurs, SspF releases the correctly folded protein back into the cellular environment.

This cycle is essential for cellular adaptation to stress and ensures that protein synthesis continues efficiently even under adverse conditions.

Physical and Chemical Properties Analysis

Physical Properties

SspF exhibits several notable physical properties:

  • Molecular Weight: Approximately 15-20 kDa depending on the organism.
  • Solubility: Highly soluble in aqueous buffers, facilitating its role in cellular environments.

Chemical Properties

Chemically, SspF is characterized by:

  • Stability: Maintains structural integrity under a range of temperatures and pH levels.
  • Reactivity: Capable of forming non-covalent interactions with a variety of substrates due to its hydrophobic regions.

These properties make it an effective molecular chaperone during stress responses.

Applications

Scientific Uses

SspF has significant applications in various scientific fields:

  1. Biotechnology: Used as a model system for studying protein folding mechanisms.
  2. Pharmaceuticals: Potential target for drug design aimed at enhancing cellular stress responses.
  3. Research on Protein Misfolding Diseases: Investigating its role may provide insights into diseases such as Alzheimer's or Parkinson's where protein aggregation is a hallmark.

The study of SspF not only enhances our understanding of fundamental biological processes but also opens avenues for therapeutic interventions in diseases related to protein misfolding and aggregation.

Introduction to SspF Protein

SspF represents a specialized class of small, acid-soluble spore proteins (SASPs) predominantly found in Bacillus species and closely related Gram-positive bacteria. These proteins accumulate to high concentrations within the developing spore core during the sporulation process, a fundamental differentiation program triggered by nutrient deprivation or environmental stress. Unlike their major α/β-type SASP counterparts (e.g., SspA, SspB, SspC), which dominate the spore proteome and confer broad resistance properties, SspF belongs to a group of minor SASPs with nuanced roles in spore biology. Its structural characteristics—including low molecular weight, acidic pI, and DNA-binding capacity—enable specific functional contributions to spore dormancy, germinative readiness, and stress resilience. Research into SspF illuminates the sophisticated molecular adaptations that underpin bacterial survival in extreme environments.

Overview of SspF Protein in Microbial Systems

SspF is a low-molecular-weight protein (typically 5–7 kDa) characterized by its acidic isoelectric point and abundance in the core of dormant bacterial spores. It is classified among the α/β-type SASPs based on its structural homology, though it exhibits distinct functional attributes. Synthesized during the late stages of sporulation, SspF accumulates in the spore core, where it associates with DNA, contributing to its conformational stabilization. This interaction is critical for maintaining genomic integrity under stress conditions. The protein is highly conserved across Bacillus species, including B. subtilis, B. cereus, and B. megaterium, with sequence identities averaging >74% [4]. Despite its conservation, SspF is dispensable for sporulation under laboratory conditions, suggesting functional redundancy or context-dependent roles. In vitro studies confirm SspF binds DNA non-specifically, though with lower affinity than major α/β-type SASPs [3] [6]. This binding modulates DNA physical properties, influencing spore resistance and germination kinetics.

Table 1: Comparative Molecular Properties of SspF Across Bacillus Species

SpeciesMolecular Weight (kDa)Amino Acid ResiduesSequence Identity (vs. B. subtilis)Gene Location
B. subtilis6.254100%Chromosome
B. cereus6.05378%Chromosome
B. megaterium6.35570%Chromosome

Discovery and Nomenclature in Bacillus Species

The sspF gene (originally designated the "0.3 kb gene") was first identified in B. subtilis through genomic sequencing and proteomic analysis of acid-extracted spore proteins. Early studies noted a minor protein band absent in vegetative cells but abundant in spores lacking major SASPs (α⁻β⁻γ⁻ mutants) [3] [6]. Cloning and sequencing revealed a compact open reading frame (ORF) encoding a 54-amino-acid protein. Due to its sporulation-specific expression and acidic solubility profile, it was designated sspF (small acid-soluble protein F), extending the existing SASP nomenclature (SspA–E) [6]. Subsequent genomic efforts identified homologs in B. cereus and B. megaterium, confirming its conservation. Intriguingly, the sspF ORF was initially overlooked in B. subtilis genome annotations due to its small size, highlighting challenges in predicting minor functional genes [4] [6]. The sspF promoter region lacks canonical sigma factor binding sites, suggesting complex regulation, potentially involving forespore-specific transcription factors.

Biological Significance in Sporulation and Stress Response

SspF plays a multifaceted role in spore biology, interfacing with developmental, structural, and stress-adaptive mechanisms:

  • DNA Protection & Stability: Like major α/β-type SASPs, SspF binds spore DNA, shifting it to an A-like conformation that resists damage from desiccation, heat, and UV radiation. However, in vitro and genetic studies show its contribution to resistance is modest compared to SspA/B. Overexpression of SspF in α⁻β⁻γ⁻ spores partially restores UV and heat resistance (10–15% of wild-type levels), implying auxiliary protective functions [3].

  • Germination & Outgrowth Regulation: SspF is a substrate for the germination-specific protease GPR (gene product of gpr), which initiates its degradation during spore revival. Cleavage occurs at a site structurally analogous to GPR targets in major SASPs. While deletion of sspF alone minimally impacts germination kinetics, its overexpression delays outgrowth in both wild-type and α⁻β⁻γ⁻ spores [3]. This suggests SspF may act as a temporal regulator, with degradation required for efficient metabolic reactivation.

  • Integration with Stress Signaling: Though not directly regulated by stress-responsive sigma factors (e.g., σᴮ), SspF interfaces indirectly with stress pathways. The σᴮ-dependent sporulation inhibitor spo0E (a phosphatase deactivating Spo0A~P) is repressed by Rok, a transcription factor influenced by Spo0A activity [2]. This creates a regulatory loop where Spo0A activation (promoting sporulation) may indirectly modulate sspF expression via Rok derepression, linking SspF to broader stress-response decisions [2] [9].

Table 2: Functional Roles of SspF in Spore Biology

FunctionMechanismPhenotypic ConsequenceExperimental Evidence
DNA StabilizationNon-specific DNA binding; A-form DNA inductionPartial UV/heat resistance restoration in α⁻β⁻ sporesOverexpression in mutants [3]
Germination ControlCleavage by GPR protease during Stage I germinationDelayed outgrowth when overexpressedIn vitro cleavage assays; germination kinetics [3]
Stress Signaling NodeIndirect regulation via Rok/Spo0A/σᴮ networkPotential modulation of sporulation efficiencyTranscriptional analyses [2] [9]

Properties

CAS Number

161705-83-5

Product Name

SspF protein

Molecular Formula

C9H8BrF3

Synonyms

SspF protein

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